GI-530159 HCl
Description
Properties
Molecular Formula |
C27H24Cl4F6N2O2 |
|---|---|
Molecular Weight |
664.2914 |
IUPAC Name |
4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine] tetrahydrochloride |
InChI |
InChI=1S/C27H20F6N2O2.4ClH/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)36-23-13-5-19(34)6-14-23)18-3-11-22(12-4-18)37-24-15-7-20(35)8-16-24;;;;/h1-16H,34-35H2;4*1H |
InChI Key |
BFXHILRIOVXRIO-UHFFFAOYSA-N |
SMILES |
FC(C(C1=CC=C(OC2=CC=C(N)C=C2)C=C1)(C3=CC=C(OC4=CC=C(N)C=C4)C=C3)C(F)(F)F)(F)F.[H]Cl.[H]Cl.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GI-530159; GI 530159; GI530159; GI-530159 HCl; GI-530159 hydrochloride; GI-530159 tetrahydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
GI-530159 HCl: A Selective TREK-1/2 Modulator for Excitability Control
Executive Summary
GI-530159 HCl (CAS: 69563-88-8) is a highly selective, small-molecule activator of the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) two-pore domain potassium channels.[1][2][3][4][5] Unlike non-selective agents (e.g., BL-1249) or volatile anesthetics, GI-530159 exhibits no activity at the closely related TRAAK (K2P4.1) channel.[1][2][4][6][7][8] This distinct pharmacological profile makes it the current gold-standard tool compound for dissecting the specific physiological roles of TREK channels in nociception (pain) and mood regulation (depression) .
By directly binding to a cryptic modulator pocket on the channel, GI-530159 stabilizes the open state, leading to membrane hyperpolarization and a reduction in neuronal firing frequency. This guide details its chemical properties, mechanism of action, and validated experimental protocols for its use in electrophysiology and ex vivo neuronal assays.
Chemical & Pharmacological Profile
GI-530159 is a bis-aniline derivative. The hydrochloride (HCl) salt form is preferred in biological assays due to improved aqueous solubility compared to the free base.
Physicochemical Properties
| Property | Specification |
| Chemical Name | 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline |
| CAS Number | 69563-88-8 |
| Molecular Weight | ~518.45 g/mol (Free Base) |
| Formulation | Hydrochloride Salt (HCl) or Free Base |
| Solubility | DMSO: 100 mM (max)Ethanol: 50 mM (max)Water: Low (Salt form improves this) |
| Stability | Store solid at -20°C. Solutions in DMSO stable at -20°C for <1 month.[6] |
Functional Potency
| Target | EC50 (µM) | Efficacy (% of Max K+) | Selectivity Ratio |
| TREK-1 | 0.76 – 0.9 µM | ~142% | Primary Target |
| TREK-2 | ~1.0 µM | Active | Equipotent to TREK-1 |
| TRAAK | > 10 µM | Inactive | > 10-fold selective |
| TASK-3 | > 10 µM | Inactive | Highly Selective |
Mechanism of Action: The "Cryptic Pocket"
The selectivity of GI-530159 for TREK-1/2 over TRAAK is driven by a precise structural interaction within the channel's "C-type" gate.
Molecular Binding Site
Recent structural biology studies (Pope et al., 2017) on the related activator ML335 revealed a "cryptic binding pocket" located behind the selectivity filter. GI-530159 is proposed to utilize a similar mechanism:
-
Binding Event: The molecule wedges into a pocket formed by the pore helices and the M4 transmembrane segment.
-
Cation-π Interaction (The Selectivity Filter): The key determinant of selectivity is residue Lys271 (in human TREK-1).
-
TREK-1/2: Contain a Lysine (K) at this position. The electron-rich aromatic rings of the activator form a stabilizing cation-π interaction with this lysine.
-
TRAAK: Contains a Glutamine (Q) at the equivalent position. The lack of the positive charge prevents high-affinity binding, rendering TRAAK insensitive to GI-530159.
-
-
Gating Effect: Binding restricts the movement of the interdomain interface, stabilizing the "C-type" gate in the open conformation, thereby increasing K+ efflux.
Pathway Visualization
Caption: Mechanism of Selectivity. GI-530159 requires a specific Lysine residue (present in TREK-1/2) for activation.
Experimental Protocols
A. In Vitro Validation (Patch Clamp)
Objective: Confirm TREK-1 activation in heterologous expression systems (HEK293 or CHO cells).
Reagents:
-
Bath Solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
Pipette Solution (Intracellular): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA (pH 7.2).
-
GI-530159 Stock: 10 mM in DMSO. Dilute to 1–10 µM in Bath Solution immediately before use.
Protocol:
-
Transfection: Transfect HEK293 cells with human TREK-1 (hTREK-1) plasmid. Use GFP cotransfection to identify positive cells.
-
Setup: Establish Whole-Cell configuration. Hold membrane potential at -80 mV.
-
Baseline Recording: Apply a voltage ramp protocol (-100 mV to +60 mV over 500 ms) every 5 seconds. Record stable baseline current for >2 minutes.
-
Drug Application: Perfuse 1 µM GI-530159 .
-
Measurement: Monitor current increase. A robust response should show a ~1.5 to 10-fold increase in outward current at +60 mV (variable depending on basal channel activity).
-
Washout: Perfuse standard Bath Solution. Current should return toward baseline (partial reversibility is common).
B. Ex Vivo Neuronal Excitability (DRG Current Clamp)
Objective: Validate the compound's ability to dampen neuronal firing in pain pathways.
Protocol:
-
Isolation: Dissociate Dorsal Root Ganglion (DRG) neurons from adult rats. Culture for 24 hours.
-
Selection: Target small-diameter (<30 µm) nociceptive neurons (C-fibers).
-
Current Clamp: Switch to Current Clamp mode (I=0). Measure Resting Membrane Potential (RMP).
-
Rheobase Determination: Inject stepwise depolarizing current pulses to determine the minimum current required to elicit an action potential (Rheobase).
-
Treatment: Bath apply 10 µM GI-530159 .
-
Readout:
-
RMP Hyperpolarization: Expect a shift of -3 to -6 mV.
-
Firing Frequency: Inject suprathreshold current (2x Rheobase). Count spikes. GI-530159 should significantly reduce the number of action potentials.
-
Experimental Workflow Diagram
Caption: Validated workflow for characterizing GI-530159 activity in recombinant and native systems.
Therapeutic Implications
Pain (Analgesia)
TREK-1 and TREK-2 are highly expressed in sensory neurons (DRG). Their activation leads to hyperpolarization, making neurons less likely to fire in response to noxious stimuli.
-
Data: GI-530159 (1–10 µM) significantly reduces the excitability of small-diameter DRG neurons (C-fibers), validating the "TREK-1 opener" strategy for treating neuropathic pain.
Depression
While GI-530159 is primarily characterized in sensory neurons, TREK-1 is a major target for antidepressant research.
-
Mechanism: Genetic deletion of TREK-1 in mice produces a depression-resistant phenotype; however, activation is also explored for stabilizing mood swings or neuroprotection.
-
Note: Direct in vivo behavioral data for GI-530159 in depression models (e.g., Forced Swim Test) is limited compared to its robust ex vivo pain data. Researchers should view it as a tool to test the cellular hypothesis of TREK-1 activation in cortical or hippocampal neurons.
References
-
Loucif, A. J. C., et al. (2018). "GI-530159, a novel, selective, mechano-sensitive K2P channel opener, reduces rat dorsal root ganglion (DRG) neuron excitability." British Journal of Pharmacology, 175(12), 2272–2283.
-
Pope, L., et al. (2018). "K2P2.1 (TREK-1)-activator complexes reveal a cryptic selectivity filter binding site." Nature, 547, 364–368.[1] [3]
-
Vivier, D., et al. (2016). "Development of the first two-pore domain potassium channel TREK-1 specific blockers." Neuropharmacology, 105, 1-10. (Cited for context on TREK-1 pharmacology).
-
Tocris Bioscience. "GI 530159 Product Information." (Source for solubility and chemical data).[1][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GI-530159 | K2P channel opener | CAS# 69563-88-8 | InvivoChem [invivochem.com]
- 3. K2P2.1 (TREK-1)-activator complexes reveal a cryptic selectivity filter binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GI‐530159 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. GI 530159 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 7. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 8. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
Technical Guide: GI-530159 HCl Binding Site & Activation Mechanism on TREK-2
This guide provides an in-depth technical analysis of the GI-530159 HCl binding site on TREK-2 channels, synthesizing structural biology, pharmacology, and experimental validation protocols.
Executive Summary
This compound (CAS: 69563-88-8) is a potent, selective small-molecule activator of the TREK-1 (K2P2.1) and TREK-2 (K2P10.[1][2][3]1) two-pore domain potassium channels.[1][2][3][4][5][6][7][8][9][10] Unlike non-selective activators (e.g., BL-1249), GI-530159 exhibits no activity on the related TRAAK (K2P4.1) channel, making it a critical probe for dissecting the physiological roles of TREK channels in nociception and neuroprotection.
Current structural and functional mapping indicates that GI-530159 binds to a cryptic regulatory site located at the interface of the Pore Helix 2 (P2) and the M4 transmembrane helix , distinct from the classic "fenestration" site occupied by inhibitors like norfluoxetine. Its mechanism involves direct stabilization of the C-type selectivity filter gate , overriding the channel's intrinsic mechanosensitive gating.
Structural Biology of the Interaction
The TREK-2 Architecture
The TREK-2 channel functions as a homodimer, with each subunit comprising four transmembrane helices (M1–M4) and two pore domains (P1 and P2) that form the K+ selectivity filter.[1]
-
The "Fenestration" Site (Inhibitor Site): Located within the membrane bilayer, accessible only when the M4 helix is in the "down" state.[1][2] Occupied by inhibitors like norfluoxetine .[1][3]
-
The "Cryptic" Modulator Pocket (Activator Site): Located behind the selectivity filter, at the interface of the P1/P2 pore helices and the top of the M4 helix.[1][2] This is the target for GI-530159.
The GI-530159 Binding Pocket
Unlike inhibitors that physically occlude the pore or lock the M4 helix, GI-530159 acts as a "molecular wedge."
-
Location: The binding site is situated in the C-terminal half of the P2 pore domain , specifically involving residues that interface with the extracellular cap and the M4 helix.
-
Key Determinants of Selectivity: The selectivity for TREK-2 over TRAAK is governed by sequence divergence in the P2 loop region . Swapping the C-terminal P2 sequence of TREK-2 with that of TRAAK abolishes GI-530159 sensitivity, confirming this region as the critical transducer of drug action.
-
Residue Interactions: The compound likely engages in hydrophobic interactions with the M4 transmembrane helix while forming electrostatic contacts with the P2 loop, stabilizing the selectivity filter in a conductive conformation.
Visualization of Binding Topology
The following diagram illustrates the topological relationship between the P2 helix, the M4 helix, and the GI-530159 binding interface.
Figure 1: Topological map of the GI-530159 binding interface on TREK-2. The drug bridges the dynamic M4 helix and the static P2 pore helix.
Mechanism of Action
Gating Modulation
TREK-2 channels naturally cycle between "Up" (Open) and "Down" (Closed) conformations based on membrane tension and lipid environment.
-
Basal State: The Selectivity Filter (SF) undergoes rapid flickering or closure (C-type inactivation) in the absence of stimuli.
-
GI-530159 Binding: The drug binds to the P2-M4 interface.
-
Conformational Locking: This binding rigidifies the P2 helix, preventing the collapse of the selectivity filter.
-
Result: The channel is forced into a high-open-probability (
) mode, effectively "short-circuiting" the normal mechanosensitive requirements.
Pathway Diagram
Figure 2: Kinetic pathway of TREK-2 activation by GI-530159. Note the specific exclusion of TRAAK due to P2 sequence divergence.
Experimental Validation Protocols
To validate the binding site and efficacy of GI-530159, the following protocols are recommended. These methods rely on comparing Wild-Type (WT) TREK-2 against TREK-2/TRAAK chimeras.
Protocol A: Electrophysiological Validation (Whole-Cell Patch Clamp)
Objective: Quantify the activation (
-
Cell Preparation:
-
Transfect HEK293 or CHO cells with hTREK-2 (WT) or hTRAAK plasmids.
-
Co-transfect with GFP to identify positive cells.
-
-
Recording Solutions:
-
Pipette (Intracellular): 140 mM KCl, 3 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.2).
-
Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Drug Application:
-
Prepare GI-530159 stock (10 mM in DMSO).
-
Perfusion: Apply 1 µM, 3 µM, and 10 µM sequentially.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Apply voltage ramps from -100 mV to +60 mV (1 sec duration) every 5 seconds.
-
-
Analysis:
-
Measure current density (pA/pF) at +40 mV.
-
Calculate fold-activation:
. -
Success Criteria: >5-fold increase in TREK-2 current; <1.1-fold change in TRAAK current.
-
Protocol B: Mutagenesis Mapping (Chimera Study)
Objective: Isolate the P2 binding determinant.[10]
-
Construct Design:
-
Chimera 1: TREK-2 backbone with TRAAK P2 loop (residues ~280-300).
-
Chimera 2: TRAAK backbone with TREK-2 P2 loop.
-
-
Expression:
-
Express constructs in Xenopus oocytes or mammalian cells.
-
-
Assay:
-
Perform Rb+ efflux assay or electrophysiology as above.
-
-
Interpretation:
-
Loss of activation in Chimera 1 confirms the P2 loop is necessary.
-
Gain of activation in Chimera 2 confirms the P2 loop is sufficient.
-
Experimental Workflow Diagram
Figure 3: Step-by-step workflow for validating the GI-530159 binding site using functional mutagenesis.
Pharmacological Implications
-
Selectivity Profile: GI-530159 is highly selective for TREK-1/2 over TRAAK, TASK-1, TASK-3, and Kv channels. This selectivity is crucial for separating the physiological functions of TREK-2 (e.g., pain modulation) from TRAAK (e.g., mechanical nociception at Nodes of Ranvier).
-
Therapeutic Potential: As a TREK-2 activator, GI-530159 serves as a lead compound for developing analgesics that hyperpolarize sensory neurons (DRG), reducing excitability in neuropathic pain states without the side effects of opioid receptors.
References
-
Loucif, A. J., et al. (2018). "GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability."[1] British Journal of Pharmacology, 175(12), 2272–2283.[1] Link
-
Pope, L., et al. (2018). "Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels." ACS Chemical Neuroscience, 9(12), 3153–3165. Link
-
Dong, Y. Y., et al. (2015). "K2P channel gating mechanisms revealed by structures of TREK-2 and a complex with Prozac." Science, 347(6227), 1256–1259. Link
-
Lolicato, M., et al. (2017). "K2P2.1 (TREK-1)-activator complexes reveal a cryptic selectivity filter binding site." Nature, 547, 364–368.[2] Link[2]
-
Dadi, P. K., et al. (2017). "Selective Small Molecule Activators of TREK-2 Channels Stimulate Dorsal Root Ganglion c-Fiber Nociceptor Two-Pore-Domain Potassium Channel Currents and Limit Calcium Influx."[11] ACS Chemical Neuroscience, 8(3), 558–568. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norfluoxetine inhibits TREK-2 K2P channels by multiple mechanisms including state-independent effects on the selectivity filter gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Properties of single two-pore domain TREK-2 channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRESK and TREK-2 two-pore-domain potassium channel subunits form functional heterodimers in primary somatosensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
- 10. A regulatory domain in the K2P2.1 (TREK-1) carboxyl-terminal allows for channel activation by monoterpenes | bioRxiv [biorxiv.org]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to GI-530159: A Selective TREK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GI-530159, a potent and selective activator of the TWIK-related potassium (TREK) channels, TREK-1 and TREK-2. We will delve into its chemical identity, mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its application in research settings.
Chemical Identity and Physicochemical Properties
GI-530159 is a small molecule that has garnered significant interest for its ability to selectively open TREK-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family. These channels are key regulators of neuronal excitability.
CAS Number: 69563-88-8[1]
Synonyms:
-
2,2-Bis[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane[1]
-
2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane[1]
-
4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline[2][3]
-
4,4′-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine]
-
4-BDAF[4]
-
HFBAPP[4]
| Property | GI-530159 (Free Base) | GI-530159 HCl (Expected) |
| Molecular Formula | C₂₇H₂₀F₆N₂O₂ | C₂₇H₂₁ClF₆N₂O₂ |
| Molecular Weight | 518.45 g/mol [1] | 554.91 g/mol |
| Appearance | White to off-white powder | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol | Expected to have higher aqueous solubility |
Mechanism of Action: Selective Activation of TREK-1 and TREK-2 Channels
GI-530159 functions as a potent and selective activator of TREK-1 (KCNK2) and TREK-2 (KCNK10) channels.[5] These channels are members of the K2P family, which are responsible for leak or background potassium currents in various cell types, particularly in neurons. By opening these channels, GI-530159 increases the efflux of potassium ions (K⁺) from the neuron. This outward movement of positive charge leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. This reduction in neuronal excitability is the primary mechanism through which GI-530159 exerts its physiological effects.
The selectivity of GI-530159 is a key feature. It shows potent activation of TREK-1 and TREK-2, with a reported EC₅₀ of 0.76 μM for TREK-1 in a Rb⁺ efflux assay, while having no significant effect on the related TRAAK (KCNK4) channel or other potassium channels.[5] This selectivity makes it a valuable tool for dissecting the specific roles of TREK-1 and TREK-2 in cellular physiology and pathophysiology.
Signaling Pathways and Physiological Relevance
TREK-1 and TREK-2 channels are polymodal, meaning they are regulated by a variety of physical and chemical stimuli, including membrane stretch, temperature, intracellular pH, and signaling molecules.[6][7] The activation of these channels by GI-530159 taps into a crucial signaling pathway for modulating cellular excitability.
The primary consequence of TREK-1 and TREK-2 channel opening is membrane hyperpolarization. This has significant implications for various physiological processes, particularly in the nervous system. TREK channels are highly expressed in dorsal root ganglion (DRG) neurons, which are responsible for transmitting sensory information, including pain signals, from the periphery to the central nervous system. By reducing the excitability of these neurons, GI-530159 can dampen the transmission of nociceptive signals.[5]
The signaling cascade initiated by GI-530159 can be visualized as follows:
Caption: Activation of TREK-1/TREK-2 channels by GI-530159.
Furthermore, TREK channels are implicated in a range of neurological functions and disorders beyond pain, including neuroprotection, anesthesia, and depression. The selective activation of these channels by compounds like GI-530159 opens up avenues for investigating their therapeutic potential in these areas. For instance, blocking TREK-1 has been shown to inhibit the activation of A1-like reactive astrocytes through the NF-κB signaling pathway in a rat model of major depressive disorder, suggesting a complex role for these channels in brain health and disease.[8]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments involving GI-530159, based on established protocols for studying TREK channel activators.
Preparation of GI-530159 Stock Solution
Rationale: Proper preparation of the compound is critical for accurate and reproducible experimental results. Due to its limited aqueous solubility, a stock solution in an organic solvent is necessary.
Protocol:
-
Weighing: Accurately weigh the desired amount of GI-530159 powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the appropriate experimental buffer or medium. Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced effects on the cells.
Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
Rationale: This technique allows for the direct measurement of ion channel activity and the effect of GI-530159 on the electrical properties of individual neurons.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp recording.
Detailed Protocol:
-
Cell Preparation: Isolate and culture DRG neurons from rodents according to established protocols.[9][10][11] Plate the dissociated neurons on coated coverslips and allow them to adhere and grow for 24-48 hours.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with KOH.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[12]
-
Recording:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a neuron with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Record baseline membrane currents and voltage.
-
Perfuse the recording chamber with the external solution containing the desired concentration of GI-530159.
-
Record the changes in holding current and membrane potential. An outward current and hyperpolarization are expected.
-
To assess the effect on neuronal excitability, switch to current-clamp mode and inject depolarizing current steps to elicit action potentials before and after the application of GI-530159. A decrease in the number of evoked action potentials is anticipated.
-
Conclusion
GI-530159 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of TREK-1 and TREK-2 channels. Its selectivity and potency make it an excellent probe for investigating processes regulated by neuronal excitability, including pain perception, neuroprotection, and mood disorders. The use of its hydrochloride salt can facilitate its application in aqueous-based biological assays. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize GI-530159 in their investigations into the function of these important ion channels.
References
- Loucif, A. J., Saintot, P. P., Liu, J., Antonio, B. M., Zellmer, S. G., Yoger, K., ... & Honoré, E. (2018). GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability. British journal of pharmacology, 175(12), 2272–2283.
-
Frontiers in Pharmacology. (2019). Role of TREK-1 in Health and Disease, Focus on the Central Nervous System. Retrieved February 27, 2024, from [Link]
-
LookChem. (n.d.). 2,2-Bis[4-(4-aminophenoxy)-phenyl]hexafluoropropane. Retrieved February 27, 2024, from [Link]
-
Kudos. (n.d.). GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P ) channel opener, reduces rat dorsal root ganglion neuron excitability. Retrieved February 27, 2024, from [Link]
-
WestminsterResearch. (2017). GI-530159, a novel, selective, mechano-sensitive K2P channel opener, reduces rat dorsal root ganglion (DRG) neuron excitability. Retrieved February 27, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Small Molecule Activators of TREK-2 Channels Stimulate Dorsal Root Ganglion c-Fiber Nociceptor Two-Pore-Domain Potassium Channel Currents and Limit Calcium Influx. Retrieved February 27, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular regulations governing TREK and TRAAK channel functions. Retrieved February 27, 2024, from [Link]
- Google Patents. (n.d.). A method for the preparation of the hydrochloride salt from the duloxetine base.
-
National Center for Biotechnology Information. (n.d.). A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Retrieved February 27, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of Functional Heterodimers by TREK-1 and TREK-2 Two-pore Domain Potassium Channel Subunits. Retrieved February 27, 2024, from [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved February 27, 2024, from [Link]
-
ResearchGate. (2023). Structures of the human two-pore domain potassium channels TREK-1 and TREK-2. Retrieved February 27, 2024, from [Link]
-
ResearchGate. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved February 27, 2024, from [Link]
-
National Center for Biotechnology Information. (2023). Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder. Retrieved February 27, 2024, from [Link]
-
protocols.io. (2023). Whole-cell patch-clamp recordings. Retrieved February 27, 2024, from [Link]
- Google Patents. (n.d.). Method for salt preparation.
-
National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved February 27, 2024, from [Link]
-
ResearchGate. (2023). A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Retrieved February 27, 2024, from [Link]
-
eScholarship. (n.d.). Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. Retrieved February 27, 2024, from [Link]
- Google Patents. (n.d.). Synthesis method of veterinary drug anesthetic detomidine hydrochloride salt.
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- 1. GI-530159 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,2-Bis[4-(4-aminophenoxy)-phenyl]hexafluoropropane - CAS:69563-88-8 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 3. ossila.com [ossila.com]
- 4. 2,2-BIS[4-(4-AMINOPHENOXY)PHENYL]HEXAFLUOROPROPANE | 69563-88-8 [chemicalbook.com]
- 5. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 6. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of Functional Heterodimers by TREK-1 and TREK-2 Two-pore Domain Potassium Channel Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. [escholarship.org]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Methodological & Application
Application Note: Determining the Optimal Concentration of GI-530159 HCl for a Patch Clamp Study
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for determining the optimal concentration of the novel compound GI-530159 HCl for use in patch clamp electrophysiology. As this compound is a putative modulator of neuronal excitability, we will use its characterization as an inhibitor of the voltage-gated potassium channel Kv7.2/7.3 (the molecular correlate of the M-current) as a representative experimental paradigm. The principles and protocols detailed herein are broadly applicable to the characterization of other novel ion channel modulators. We will cover the essential theoretical background, detailed experimental protocols from solution preparation to data analysis, and the rationale behind each step to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Concentration-Response Studies
The precise determination of a compound's potency is a cornerstone of pharmacological research. In patch clamp electrophysiology, which offers unparalleled resolution of ion channel function, establishing a concentration-response relationship is critical for understanding a compound's mechanism of action.[1] The primary goal is to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This value represents the concentration at which the compound elicits 50% of its maximal effect and is the fundamental metric of its potency.
For our target, the Kv7.2/7.3 channel, this is particularly relevant. These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in disorders such as epilepsy and neuropathic pain.[2][3] They generate a sub-threshold, non-inactivating potassium current known as the M-current, which stabilizes the membrane potential.[3] Inhibitors of this channel are expected to increase neuronal firing, while activators would decrease it.
This guide will walk the user through the process of generating a robust concentration-response curve for this compound, our hypothetical Kv7.2/7.3 inhibitor, using the whole-cell patch clamp technique.
The Target: Kv7.2/7.3 (M-Current) Signaling Pathway
The Kv7.2 and Kv7.3 subunits co-assemble to form heterotetrameric potassium channels that are predominantly localized to the axon initial segment and nodes of Ranvier in neurons.[3] The activity of these channels is exquisitely sensitive to the membrane potential and to the levels of the signaling lipid Phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for channel opening.[3][4] The inhibition of the M-current, for instance by the activation of M1 muscarinic receptors which deplete PIP₂, leads to neuronal depolarization and increased excitability.[3][4] this compound is hypothesized to act as a direct blocker of the channel pore, thus inhibiting the outward flow of potassium ions and promoting a depolarized state.
Caption: Signaling pathway of Kv7.2/7.3 channel modulation.
Materials and Preparations
Cell Culture
-
Cell Line: HEK-293 cells stably co-expressing human Kv7.2 and Kv7.3 subunits are recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 and Puromycin).
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator. Cells should be passaged every 2-3 days and plated onto glass coverslips 24-48 hours before recording.
Solutions and Reagents
The quality and composition of recording solutions are paramount for stable recordings.
| Solution Type | Reagent | Concentration (mM) | Notes |
| External (Bath) | NaCl | 140 | |
| KCl | 2.5 | ||
| CaCl₂ | 2 | ||
| MgCl₂ | 1 | ||
| HEPES | 10 | pH adjusted to 7.4 with NaOH | |
| Glucose | 10 | Osmolarity ~310-320 mOsm | |
| Internal (Pipette) | K-Gluconate | 140 | |
| MgCl₂ | 1 | ||
| HEPES | 10 | pH adjusted to 7.2 with KOH | |
| EGTA | 1 | ||
| Mg-ATP | 4 | Add fresh daily | |
| Na₂-GTP | 0.3 | Add fresh daily. Osmolarity ~290-300 mOsm |
Preparation of this compound Stock and Working Solutions
Expertise Insight: The accuracy of your concentration-response curve is entirely dependent on the accuracy of your drug solutions. Always use a calibrated balance and high-purity solvents.
-
10 mM Stock Solution:
-
Accurately weigh out the required mass of this compound powder.
-
Dissolve in high-purity Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock.
-
Prepare serial dilutions in the standard External (Bath) Solution to achieve the desired final concentrations.
-
Trustworthiness Check: The final concentration of DMSO in the bath should be kept constant across all concentrations (including the vehicle control) and should not exceed 0.1% to avoid non-specific effects on channel activity.
-
Experimental Protocol: Whole-Cell Patch Clamp
This protocol outlines the steps for recording Kv7.2/7.3 currents and applying this compound to generate a concentration-response curve.
Caption: Workflow for concentration-response analysis.
Step-by-Step Methodology
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[5]
-
Cell Visualization: Place the coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Seal: Under visual control, approach a healthy-looking cell with the patch pipette.[6] Apply slight positive pressure. Upon touching the cell membrane, release the pressure to form a high-resistance (>1 GΩ) seal.[6]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[5]
-
Equilibration: Allow the cell to equilibrate with the internal pipette solution for 3-5 minutes before starting recordings. Monitor access resistance and membrane capacitance during this time; cells with unstable access resistance should be discarded.[7]
-
Voltage Protocol & Baseline Recording:
-
Set the amplifier to voltage-clamp mode.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to -20 mV for 500 ms to activate the Kv7.2/7.3 channels.
-
Repolarize the cell to -60 mV for 250 ms to record the tail current. This entire protocol should be repeated every 10-15 seconds.
-
Causality: The tail current, measured upon repolarization, is a reliable measure of the number of channels that were open during the preceding depolarization. It is less susceptible to contamination from other voltage-dependent currents.
-
Record a stable baseline for at least 3-5 minutes in the presence of the vehicle (external solution with 0.1% DMSO).
-
-
Drug Application:
-
Begin perfusion of the lowest concentration of this compound.
-
Continue recording using the same voltage protocol until the inhibitory effect of the drug reaches a steady state (i.e., the current amplitude is no longer decreasing).
-
Sequentially apply increasing concentrations of the compound, ensuring a steady-state effect is reached at each concentration. A typical concentration range might be 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM, and 30 µM.
-
-
Washout: After applying the highest concentration, perfuse the cell with the drug-free external solution to check for reversibility of the effect.
Data Analysis and Interpretation
The goal of the analysis is to transform the raw current recordings into a concentration-response curve.
-
Current Measurement: For each recorded trace, measure the amplitude of the tail current at -60 mV.
-
Normalization: For each concentration, express the measured current as a percentage of the baseline (vehicle) current. The percent inhibition is calculated as: % Inhibition = (1 - (I_drug / I_baseline)) * 100
-
Concentration-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
IC₅₀ Determination: Fit the data points to the Hill equation (a four-parameter logistic function): Y = Bottom + (Top - Bottom) / (1 + (IC₅₀ / X)^HillSlope)
-
Y: Percent Inhibition
-
X: Compound Concentration
-
Top/Bottom: Plateaus of the curve
-
IC₅₀: Concentration for 50% inhibition
-
HillSlope: Steepness of the curve
-
Expected Data Summary
| Parameter | Value | Interpretation |
| Baseline Tail Current | - | The initial current amplitude before drug application. |
| Maximal Inhibition | - | The % inhibition at the highest tested concentration. |
| IC₅₀ | - | The concentration of this compound that inhibits 50% of the Kv7.2/7.3 current. |
| Hill Slope | ~1 | A Hill slope near 1 suggests a 1:1 binding stoichiometry between the drug and the channel. |
| Reversibility | - | The percentage of current recovery after washout. |
Conclusion and Best Practices
This application note provides a robust framework for determining the optimal concentration and potency (IC₅₀) of the novel Kv7.2/7.3 inhibitor, this compound. Adherence to these protocols—from meticulous solution preparation to systematic data acquisition and analysis—is essential for generating reliable and reproducible results. The principles described can be readily adapted for the characterization of other compounds and ion channel targets, forming a foundational component of any drug discovery or molecular pharmacology research program.
References
-
JDP-107, an Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegenerative. ChemRxiv. [Link]
-
Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]
-
Manville, R. W., & Abbott, G. W. (2022). Cannabidiol activates neuronal Kv7 channels. eLife. [Link]
-
Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
-
Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]
-
Miceli, F., Soldovieri, M. V., Ambrosino, P., De Maria, M., & Taglialatela, M. (2021). In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. MDPI. [Link]
-
An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neuro-degenerative Disorders. PMC - PubMed Central. [Link]
-
Stable V values and reliable potentiation of K 7.3/7.2 currents on Qube 384. Sophion Bioscience. [Link]
-
Battefeld, A., Tran, B. T., Gavrilis, J., Cooper, E. C., & Kole, M. H. (2014). Heteromeric Kv7.2/7.3 Channels Differentially Regulate Action Potential Initiation and Conduction in Neocortical Myelinated Axons. Journal of Neuroscience. [Link]
-
Nagaeva, E., et al. (2021). Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis. PMC - NIH. [Link]
-
Single-channel dose-response studies in single, cell-attached patches. PMC - NIH. [Link]
-
ICA-110381 a Kv7.2/Kv7.3 specific activator, attenuates firing of... ResearchGate. [Link]
-
Heteromeric Kv7.2/7.3 Channels Differentially Regulate Action Potential Initiation and Conduction in Neocortical Myelinated Axons. PMC - PubMed Central. [Link]
-
Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. Technology Networks. [Link]
-
Patch-clamp data analysis in Clampfit: passive membrane properties. Spikes and bursts. [Link]
-
Kim, E., et al. (2020). Ethanol inhibits Kv7.2/7.3 channel open probability by reducing the PI(4,5)P2 sensitivity of Kv7.2 subunit. BMB Reports. [Link]
Sources
- 1. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 2. sophion.com [sophion.com]
- 3. bmbreports.org [bmbreports.org]
- 4. mdpi.com [mdpi.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
Application Notes and Protocols for the In Vitro Characterization of GI-530159 HCl
For the user-provided topic "GI-530159 HCl," a comprehensive search of scientific literature and chemical databases yielded no specific information. This suggests that "this compound" may be a novel, internal compound designation, or a hypothetical substance not yet described in publicly available resources.
Therefore, this application note has been constructed to serve as a detailed, instructive template for characterizing a hypothetical anti-cancer compound, herein referred to as this compound. We will assume a plausible mechanism of action for a novel therapeutic agent: the induction of apoptosis and cell cycle arrest in cancer cells. The following protocols and scientific rationale are based on established methodologies in cancer cell biology and drug discovery.
Introduction and Scientific Background
The development of novel anti-cancer therapeutics is a cornerstone of modern oncological research. A frequent strategy in the design of these agents is the targeted induction of programmed cell death, or apoptosis, in malignant cells. Apoptosis is a highly regulated process essential for normal tissue homeostasis, and its deregulation is a hallmark of cancer. One of the key families of proteases executing the apoptotic program are the caspases. In particular, the activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of numerous cellular proteins and ultimately, cell death[1].
This document provides a comprehensive guide for the initial in vitro characterization of this compound, a hypothetical, water-soluble small molecule inhibitor of cancer cell proliferation. We will proceed under the hypothesis that this compound exerts its anti-tumor effects by inducing G1/S phase cell cycle arrest and subsequently triggering the intrinsic apoptotic pathway, culminating in caspase-3 activation. The following protocols are designed to rigorously test this hypothesis and establish a foundational understanding of the compound's cellular effects.
Materials and Reagents
Cell Lines and Culture Media
A panel of human cancer cell lines is recommended to assess the breadth of activity of this compound. The following are suggested, but researchers should select lines most relevant to their research interests.
| Cell Line | Cancer Type | Recommended Basal Medium | Supplements |
| A549 | Non-Small Cell Lung Cancer | F-12K Medium | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| MCF-7 | Breast Adenocarcinoma | Eagle's Minimum Essential Medium (EMEM) | 10% FBS, 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin |
| HeLa | Cervical Adenocarcinoma | Dulbecco's Modified Eagle's Medium (DMEM) | 10% FBS, 1% Penicillin-Streptomycin |
| HL-60 | Promyelocytic Leukemia | RPMI-1640 Medium | 20% FBS, 1% Penicillin-Streptomycin |
Note: Adherent cell lines like A549, MCF-7, and HeLa should be maintained in T-75 flasks and passaged upon reaching 80-90% confluency. The suspension cell line, HL-60, should be maintained in vented-cap flasks and subcultured to maintain a density between 1x10^5 and 1x10^6 viable cells/mL.
Reagents for Compound Handling and Assays
-
This compound (powder form)
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, cell culture grade Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Caspase-3 Colorimetric Assay Kit
-
Trypsin-EDTA (for adherent cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Appropriate cell culture media (see table above)
Experimental Workflows
The characterization of this compound should proceed in a logical sequence, starting with broad assessments of cytotoxicity and progressing to more detailed mechanistic studies.
Caption: Experimental workflow for the in vitro characterization of this compound.
Preparation of this compound Stock Solution
As an HCl salt, GI-530159 is predicted to be water-soluble. However, for consistency and to avoid potential hydrolysis in aqueous solutions over long-term storage, a high-concentration stock in DMSO is recommended.
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, if the molecular weight is 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solutions: For experiments, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol: Determining the IC50 with an MTT Assay
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol
-
Cell Seeding:
-
For adherent cells (A549, MCF-7, HeLa), trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells (HL-60), seed at a density of 20,000-40,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow adherent cells to attach.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of this compound in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the appropriate drug dilution. For suspension cells, add 100 µL of 2X drug concentration to the existing 100 µL of cell suspension.
-
-
Incubation: Incubate the plate for the desired time points. For an initial screen, 24, 48, and 72 hours are recommended to assess time-dependent effects.
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
For adherent cells, carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
For suspension cells, centrifuge the plate and then aspirate the medium before adding DMSO.
-
-
Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency after 24 hours. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours .
-
Cell Harvesting:
-
For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the trypsinized adherent cells.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 300 µL of PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a histogram of DNA content (PI fluorescence) to quantify the percentage of cells in each phase of the cell cycle.
Protocol: Apoptosis Quantification by Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a time course, for example, 12, 24, and 48 hours .
-
Cell Harvesting: Collect all cells (adherent and floating) as described in the cell cycle protocol.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Caspase-3 Activity Assay
This assay confirms the involvement of the key executioner caspase in the observed apoptosis. The assay uses a specific peptide substrate for caspase-3 that releases a chromophore or fluorophore upon cleavage.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed cells in a T-25 flask and treat with this compound at its IC50 concentration for the time point that showed the highest percentage of apoptosis in the Annexin V assay.
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in 50-100 µL of cold lysis buffer provided with the assay kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Caspase Assay:
-
In a 96-well plate, add 50 µL of 2X reaction buffer to each well.
-
Add 50-100 µg of protein lysate to each well.
-
Add 5 µL of the DEVD-pNA (colorimetric) or DEVD-AFC (fluorometric) substrate.
-
Include a blank (lysis buffer only) and a positive control (e.g., lysate from cells treated with staurosporine).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance/Fluorescence Reading: Read the plate in a microplate reader at 405 nm (for the colorimetric assay) or at Ex/Em = 400/505 nm (for the fluorometric assay).
-
Data Analysis: Compare the signal from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Hypothetical Signaling Pathway and Conclusion
Based on the proposed experiments, we can construct a hypothetical signaling pathway for this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
-
Claycomb WC, Lanson NA Jr, Stallworth BS, Egeland DB, Delcarpio JB, Bahinski A, Izzo NJ Jr. (1998). HL-1 cells: a cardiac muscle cell line that contracts and retains phenotypic characteristics of the adult cardiomyocyte. Proceedings of the National Academy of Sciences, 95(6):2979-84. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V Staining. Cold Spring Harbor Protocols, 2016(9), pdb.prot087245. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458–1461. [Link]
-
van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature reviews. Molecular cell biology, 9(2), 112–124. [Link]
-
Jang, B. C., Sung, S. H., Park, J. G., Park, J. W., Bae, J. H., Shin, D. H., ... & Suh, S. I. (2007). Glucosamine hydrochloride specifically inhibits COX-2 by preventing COX-2 N-glycosylation and by increasing COX-2 protein turnover in a proteasome-dependent manner. Journal of Biological Chemistry, 282(38), 27622-27632. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved February 3, 2026, from [Link]
-
Lee, S. H., Kim, H. J., Lee, H. J., Lee, J. Y., & Lee, J. J. (2010). Antitumor effects of ginkgolic acid in human cancer cell occur via cell cycle arrest and decrease the Bcl-2/Bax ratio to induce apoptosis. Chemotherapy, 56(5), 393-402. [Link]
-
Porter, A. G., & Jänicke, R. U. (1999). Emerging roles of caspases in apoptosis. Cell Death & Differentiation, 6(2), 99-104. [Link]
Sources
Application Note: Preparation of Aqueous GI-530159 HCl Solutions for In Vivo Studies
This Application Note is designed for researchers and drug development professionals conducting in vivo efficacy or pharmacokinetic studies with GI-530159 , a selective activator of mechanosensitive two-pore-domain potassium (K2P) channels (specifically TREK-1 and TREK-2).
Introduction & Pharmacological Context
GI-530159 is a potent and selective opener of TREK-1 and TREK-2 channels (K2P2.1 and K2P10.1). Unlike non-selective potassium channel openers (e.g., retigabine), GI-530159 specifically targets the mechanosensitive subfamily, making it a critical tool for studying nociception, neuroprotection, and smooth muscle relaxation without widespread cardiovascular side effects.
Physicochemical Challenges
The molecule (Chemical Name: 4,4′-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline) contains a highly lipophilic hexafluoroisopropylidene core. While the free base is practically insoluble in water, the Hydrochloride (HCl) salt form significantly improves aqueous solubility. However, the salt is prone to disproportionation (precipitating as the free base) if the pH rises above its pKa range (typically pH > 5-6) or in the presence of high-salt buffers (common ion effect).
This protocol details the preparation of a stable aqueous GI-530159 HCl solution suitable for Intraperitoneal (IP) or Oral (PO) administration, ensuring solubility is maintained at physiological compatibility.
Mechanism of Action & Rationale
Understanding the target is essential for interpreting in vivo results. GI-530159 functions by hyperpolarizing the resting membrane potential (RMP), thereby reducing neuronal excitability.
Figure 1: Signal transduction pathway of GI-530159 mediated modulation of neuronal excitability.
Preparation Protocol: Aqueous this compound
Materials Required[1][2][3][4][5][6][7]
-
Compound: GI-530159 (Free Base or pre-formed HCl salt).
-
Note: If starting with Free Base, you must convert it in situ using stoichiometry.
-
-
Vehicle (Choice of two):
-
Standard: Sterile Water for Injection (SWFI).
-
Enhanced (Recommended): 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water. (Prevents precipitation at neutral pH).
-
-
Acid: 0.1 M or 1.0 M Hydrochloric Acid (HCl).
-
Equipment: Vortex mixer, Sonicator bath, pH meter (micro-probe), 0.22 µm PES syringe filters.
Workflow Diagram
Figure 2: Step-by-step workflow for preparing a stable aqueous this compound solution.
Detailed Procedure
Method A: Direct Aqueous Dissolution (For concentrations < 1 mg/mL)
Best for low-dose IP studies where pH ~4.5 is tolerable.
-
Weighing: Weigh the required amount of GI-530159.
-
Acidification: Add 0.1 N HCl directly to the powder.
-
Ratio: Use 2.2 molar equivalents of HCl relative to the GI-530159 free base.
-
Example: For 10 mg GI-530159 (MW ~518.4), add approx. 43 µL of 1.0 N HCl (or 430 µL of 0.1 N HCl).
-
-
Dissolution: Vortex vigorously for 1 minute. If particles remain, sonicate at 37°C for 5-10 minutes until completely clear.
-
Dilution: Slowly add Sterile Water for Injection to reach 90% of the final volume.
-
pH Adjustment: Check pH. It will likely be < 3.0. Carefully titrate with dilute NaOH (0.1 N) to pH 4.5 – 5.0 .
-
Warning: Do not exceed pH 6.0, or the free base will precipitate.
-
-
Final Volume: Adjust to final volume with water.
-
Filtration: Pass through a 0.22 µm PES filter.
Method B: Cyclodextrin-Enhanced Aqueous Solution (Recommended for > 1 mg/mL)
Best for high-dose studies or oral gavage; improves stability and tolerability.
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water.
-
Solubilization: Weigh GI-530159 into a glass vial.
-
Acid Step: Add the calculated molar equivalent of HCl (as in Method A) to wet the powder and form the salt in situ.
-
Vehicle Addition: Add the 20% HP-β-CD solution to the vial.
-
Sonication: Sonicate for 10-15 minutes. The cyclodextrin encapsulates the hydrophobic core, while the HCl salt interacts with the aqueous phase.
-
pH Adjustment: Adjust pH to 5.5 – 6.0 . The cyclodextrin allows for a slightly higher (more physiological) pH without precipitation.
Dosing & Administration Guidelines
Recommended Dose Ranges
Based on TREK-1/2 channel modulation potency (EC50 ~0.8 µM) and pharmacokinetic scaling:
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) |
| Pilot Efficacy Dose | 10 mg/kg | 5 mg/kg |
| Dose Range | 3 – 30 mg/kg | 1 – 15 mg/kg |
| Route | IP or PO | IP or PO |
| Dosing Volume | 10 mL/kg (e.g., 0.25 mL for 25g) | 5 mL/kg (e.g., 1.25 mL for 250g) |
| Concentration Required | 1.0 mg/mL (for 10 mg/kg dose) | 1.0 mg/mL (for 5 mg/kg dose) |
Quality Control Check
Before administration, perform a visual check:
-
Clear: Safe to dose.
-
Cloudy/Opalescent: Precipitation has occurred (pH likely too high). Do not administer.
-
Recrystallization: If crystals form after 1 hour, the solution is unstable. Use Method B (Cyclodextrin).
References
-
IUPHAR/BPS Guide to Pharmacology. GI-530159 Ligand Page. Available at: [Link]
-
Loucif, A. et al. (2015). GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability. British Journal of Pharmacology, 172(22), 5270–5283. Available at: [Link]
-
Gad, S. C. et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Available at: [Link]
Application Note: GI-530159 HCl Storage, Stability, and Handling Protocols
Abstract & Introduction
GI-530159 hydrochloride (GI-530159 HCl) is a potent, selective activator of the mechanosensitive two-pore domain potassium channels (K2P), specifically TREK-1 (
The stability of this compound is sensitive to environmental factors, particularly moisture and freeze-thaw cycles. Improper storage can lead to hydrolysis, salt disproportionation, or precipitation, compromising experimental reproducibility. This guide defines the rigorous protocols for storage at -20°C, solubilization, and handling to ensure maximum compound integrity.
Physicochemical Profile
Understanding the chemical nature of the compound is the foundation of proper handling.
| Property | Specification |
| Compound Name | GI-530159 Hydrochloride |
| Target | TREK-1 ( |
| Chemical Class | Fluorinated bis-phenyl amine derivative |
| Molecular Formula | |
| Molecular Weight | ~554.91 g/mol (Monohydrochloride estimate; Free base is 518.45) |
| Appearance | White to off-white crystalline solid |
| Solubility | DMSO: |
Storage & Stability Protocols
Solid State Storage (Lyophilized Powder)
The solid HCl salt is hygroscopic. Moisture absorption can catalyze degradation or alter the precise weighing of the compound.
-
Primary Condition: Store at -20°C (or -80°C for long-term >2 years).
-
Desiccation: The vial must be stored inside a secondary container (e.g., a sealed bag or jar) containing active desiccant (silica gel) to maintain an anhydrous environment.
-
Light Protection: While no specific photosensitivity is reported, standard practice dictates storage in amber vials or foil-wrapped containers to prevent potential photo-oxidation of the amine groups.
Solution State Stability (Reconstituted)
Once dissolved, the stability clock starts. The HCl salt in solution is prone to precipitation if the pH shifts or if the temperature fluctuates rapidly.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions.[1]
-
Temperature: Store stock solutions at -20°C or -80°C .
-
Shelf Life:
-
-80°C: 6 months (optimal).
-
-20°C: 1-3 months.
-
4°C: < 1 week (Not recommended for storage).
-
RT: Use immediately.
-
Critical Warning: Do not store aqueous working solutions (e.g., in PBS or media). Prepare these fresh immediately before the assay.
Protocol: Stock Solution Preparation & Aliquoting[1]
This protocol ensures the creation of a stable 10 mM stock solution.
Materials Required[1][2][3][4][5][6][7]
-
This compound solid (e.g., 5 mg vial).
-
Anhydrous DMSO (molecular biology grade, >99.9%, stored over molecular sieves).
-
Vortex mixer.
-
Amber microcentrifuge tubes (0.5 mL or 1.5 mL).
Step-by-Step Workflow
-
Equilibration: Remove the product vial from the -20°C freezer. Do NOT open immediately. Allow the vial to equilibrate to room temperature (approx. 15-30 minutes) inside its desiccated secondary container.
-
Reasoning: Opening a cold vial introduces condensation, which hydrates the hygroscopic HCl salt.
-
-
Calculation: Calculate the volume of DMSO required for a 10 mM stock.
-
Example: For 5 mg of this compound (MW ~554.9):
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial. Vortex vigorously for 30-60 seconds.
-
Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath for 2 minutes.
-
-
Aliquoting (The "Single-Use" Rule): Divide the stock solution into small aliquots (e.g., 20-50 µL) in amber tubes.
-
Reasoning: This prevents repeated freeze-thaw cycles.[1] Each cycle can cause micro-precipitation and concentration gradients.
-
-
Storage: Flash freeze aliquots in liquid nitrogen (optional but preferred) or place immediately in -20°C/-80°C storage.
Visual Workflow: Handling & Storage
Figure 1: Critical workflow for minimizing hygroscopic degradation and freeze-thaw damage during this compound handling.
Biological Application Notes
Dilution for Assays
When moving from DMSO stock to aqueous media (e.g., Physiologic Saline, Culture Media):
-
Stepwise Dilution: Do not drop 10 mM stock directly into the cell bath. Create an intermediate dilution (e.g., 100 µM in media) to prevent "shock" precipitation.
-
DMSO Limit: Ensure the final DMSO concentration in the assay is < 0.1% to avoid solvent artifacts on channel gating.
-
Note: TREK channels can be sensitive to membrane fluidity changes caused by high DMSO.
-
Mechanism of Action Visualization
GI-530159 acts by potentiating the opening probability of the channel filter gating.
Figure 2: Signaling cascade. GI-530159 binds TREK channels, stabilizing the open state and driving hyperpolarization.
Troubleshooting & Quality Control
| Issue | Possible Cause | Solution |
| Precipitate in Stock | Moisture ingress or cold DMSO. | Warm tube to 37°C and vortex. If precipitate persists, discard. |
| Loss of Potency | Hydrolysis due to aqueous storage. | Always prepare working dilutions fresh.[1] Do not store diluted media. |
| Inconsistent Data | DMSO concentration too high. | Run a vehicle control (DMSO only) to normalize baseline channel activity. |
| Yellowing of Stock | Oxidation. | Check storage container seal. Discard if significant color change occurs. |
References
-
Loucif, A. J., et al. (2018). "GI-530159, a novel, selective, mechano-sensitive K2P channel opener, reduces rat dorsal root ganglion (DRG) neuron excitability." British Journal of Pharmacology.
-
MedChemExpress. "GI-530159 Product Information and Storage." MCE Product Datasheet.
-
Metrion Biosciences. "Development and validation of a dual modality TREK-1 screening assay." Application Note.
-
CymitQuimica. "GI-530159 Chemical Properties and Stability." Chemical Data Sheet.
Sources
Troubleshooting & Optimization
Technical Support Center: GI-530159 HCl Stability & Handling
[1][2]
Topic: Preventing GI-530159 HCl degradation and precipitation in solution. Audience: Electrophysiologists, Pharmacologists, and Chemical Biologists.[1] Compound Class: Bis-aniline K2P (TREK-1/2) Modulator.[2][1]
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting module for GI-530159 hydrochloride . This guide addresses the specific physicochemical challenges of handling bis-aniline ion channel modulators. Unlike simple buffers, this compound presents a dual challenge: oxidative instability of the amine groups and pH-dependent precipitation of the lipophilic core.[2][1]
Part 1: The degradation Mechanism (Why it fails)
To prevent degradation, you must understand how it occurs.[1] GI-530159 is not a sulfonamide (a common misconception in K2P pharmacology); it is a fluorinated bis-aniline .[2][1] This structural distinction dictates its stability profile.[2][1]
1. The Primary Threat: Oxidative Deamination
The molecule contains two primary aniline amine (-NH2) groups.[2][1] Anilines are electron-rich and highly susceptible to radical oxidation by atmospheric oxygen.[2][1]
-
The Sign: Solutions turning faint pink, brown, or yellow over time.[1]
-
The Mechanism:
(Nitroso/Quinone formation).[2][1] -
The Catalyst: Light (photo-oxidation) and trace metal ions in low-grade solvents accelerate this process.[2][1]
2. The "Pseudo-Degradation": The Free Base Crash
Users often report "loss of activity" which is actually precipitation , not chemical breakdown.[2][1]
-
The Chemistry: You are supplied with the HCl salt (Hydrophilic).[2][1] When you dilute this into a physiological buffer (pH 7.4), the HCl is neutralized.[2][1]
-
The Consequence: The molecule reverts to its Free Base form.[2][1] Due to the trifluoromethyl-linker and bis-phenyl ether core, the free base is highly lipophilic (LogP > 5).[2] It will crash out of solution if the concentration exceeds the thermodynamic solubility limit (often <10 µM in aqueous media without carrier).[2][1]
Part 2: Troubleshooting & FAQs
Category A: Solubilization & Stock Preparation [2][3][4]
Q: My aqueous stock solution is cloudy. Can I filter it? A: NO. Cloudiness indicates the formation of the free base or undissolved lipid-soluble aggregates.[2][1] Filtering removes the active drug, leaving you with a vehicle control.[1]
-
Correct Protocol: Never attempt to make a high-concentration stock (>1 mM) in water or PBS.[2][1] The HCl salt drives the pH down, allowing solubility, but this is unstable.[1]
-
Solution: Prepare all primary stocks in anhydrous DMSO or Ethanol .[2][1] The solubility in DMSO is typically up to 100 mM.[2][1]
Q: Can I freeze-thaw my DMSO stock? A: Limit this strictly. DMSO is hygroscopic (absorbs water from air).[2][1]
-
The Risk: As DMSO absorbs water, the "solubility power" decreases.[1][3] Upon refreezing, water ice crystals form first, concentrating the drug in the remaining DMSO, potentially causing it to crash out as a seed crystal that will not re-dissolve easily upon thawing.[1]
-
Best Practice: Aliquot immediately into single-use vials (e.g., 10-50 µL) and store at -20°C or -80°C.
Category B: Experimental Stability
Q: My perfusate turned slightly pink after 4 hours. Is the data valid? A: Likely invalid. The pink coloration is a hallmark of aniline oxidation products (azo/quinone species).[2][1] These degradation products are often reactive electrophiles that can covalently modify cysteine residues on your target channel, producing artifacts.[2][1]
-
Prevention: Protect the reservoir from direct light (aluminum foil).[2][1] For long recordings (>2 hours), prepare fresh dilutions every hour.
Q: I am seeing variable block/activation in my patch-clamp experiments. A: Check your mixing sequence. If you pipette the DMSO stock directly into a stagnant buffer, the drug precipitates locally at the tip before dispersing (the "microprecipitation" effect).[2][1]
-
Correction: Vortex the buffer rapidly while adding the stock solution to ensure rapid dispersion before the free base can aggregate.
Part 3: Optimized Handling Protocols
Table 1: Physicochemical Properties & Solubility Limits
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | ~554.9 g/mol (HCl salt) | Free base is ~518.4 g/mol .[2][1] |
| Solubility (DMSO) | Max 100 mM | Recommended stock concentration. |
| Solubility (Ethanol) | Max 50 mM | Alternative if DMSO is toxic to cells.[2][1] |
| Solubility (Water) | < 0.1 mM (Unstable) | Do not use for stock preparation.[2][1] |
| Stability (Solid) | 2 Years at -20°C | Keep desiccated; protect from light.[2][1] |
| Stability (Solution) | < 24 Hours (Aqueous) | Prepare fresh daily.[2][1] |
Protocol: The "Solvent-Sandwich" Dilution Method
To prevent precipitation during the transition from organic stock to aqueous buffer.[2]
-
Stock Prep: Dissolve 5.55 mg this compound in 1 mL anhydrous DMSO to create a 10 mM Stock .
-
Aliquot: Dispense 50 µL aliquots into amber microtubes. Store at -20°C.
-
Intermediate Step (Critical):
-
Final Dilution:
Part 4: Visualization of Stability Pathways
The following diagram illustrates the decision matrix for handling GI-530159, highlighting the "Danger Zones" where degradation or precipitation occurs.
Figure 1: Critical decision pathways for GI-530159 solubilization. Green paths indicate optimal stability; red paths indicate high risk of chemical degradation or physical precipitation.[2]
References
-
Loucif, A. J., et al. (2018). "GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability."[2][1] British Journal of Pharmacology, 175(12), 2272–2283.[2][1] [2][1]
-
Tocris Bioscience. "GI 530159 Product Information Sheet." Catalog No. 5883.
-
IUPHAR/BPS Guide to Pharmacology. "Ligand: GI-530159."
Sources
- 1. Glycine Hydrochloride | C2H6ClNO2 | CID 22316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GI‐530159 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of GI-530159 HCl at high concentrations
Technical Support Center: Optimizing GI-530159 HCl Selectivity & Handling
Current Status: Operational Topic: Minimizing Off-Target Effects of this compound at High Concentrations Audience: Electrophysiologists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Micromolar Cliff"
This compound is currently the gold-standard positive allosteric modulator (opener) for TREK-1 and TREK-2 (
However, users frequently report "off-target" effects at concentrations
Module 1: Mechanism & Target Profile
Primary Target: TREK-1 / TREK-2 (Selectivity Ratio > 100x vs. TRAAK at
Caption: GI-530159 acts as a specific opener (gating modifier) for TREK-1/2, driving membrane potential toward the potassium equilibrium potential.
Module 2: Troubleshooting High-Concentration Artifacts
Q: I am seeing cytotoxicity or unstable baselines at >10 µM. Is this an off-target effect?
Diagnosis: Likely Solubility Crash or Functional Silencing , not toxic binding. Technical Insight: GI-530159 is highly lipophilic (LogP ~8.0). While the HCl salt improves initial dissolution, the free base can precipitate rapidly in aqueous buffers (like ACSF or culture media) if the final DMSO concentration is too low (<0.1%) or the compound concentration is too high.
-
The Artifact: Micro-precipitates form on the cell membrane, causing mechanical stress or "shading" effects in fluorescence assays.
-
The Fix:
-
Vehicle Check: Ensure final DMSO concentration is 0.1% .
-
Glassware: Use glass vials for intermediate dilutions. Polystyrene plastics can absorb lipophilic compounds, reducing effective concentration and forcing users to overdose.
-
Q: Does GI-530159 affect NaV or CaV channels at high doses?
Diagnosis: Potential loss of selectivity at >10 µM. Technical Insight: While GI-530159 is TRAAK-negative at 1 µM, earlier generation openers (like BL-1249) were known to block voltage-gated sodium channels. At supramaximal concentrations (>10 µM), GI-530159 may exhibit weak blocking effects on other ion channels or lose isoform selectivity (e.g., hitting TASK channels).
-
The Fix: Perform a "Window of Selectivity" Titration . Do not exceed 5 µM unless absolutely necessary. The
is ~0.8 µM.[1] A dose of 3 µM typically achieves maximal activation.
Q: My neurons stopped firing completely. Is this toxicity?
Diagnosis: Functional Silencing (On-Target Effect).
Technical Insight: TREK channels set the resting membrane potential (RMP). Opening them fully drives the RMP to
-
The Fix: This is a sign of efficacy, not toxicity. To confirm, apply a specific TREK-1 blocker (e.g., Spadin ) or use high external
to depolarize the cell back to threshold.
Module 3: Experimental Protocols
Protocol A: The "Selectivity Window" Validation
Purpose: To distinguish specific TREK-1/2 activation from non-specific artifacts.
| Step | Action | Critical Parameter |
| 1 | Prepare Stock | Dissolve this compound in 100% DMSO to 10 mM . Vortex vigorously. |
| 2 | Intermediate | Dilute to 1 mM in 100% DMSO (not buffer). |
| 3 | Bath Application | Dilute 1:1000 into ACSF/Media for 1 µM final (0.1% DMSO). |
| 4 | Readout | Measure current/fluorescence. Response should be robust (approx 140% of baseline). |
| 5 | Challenge | Apply Spadin (1 µM) . |
| 6 | Interpretation | If Spadin reverses the effect, it is TREK-1 mediated. If not, it is an off-target or artifact. |
Protocol B: Handling the "Sticky" Compound
Purpose: To prevent loss of compound to plasticware.
-
Storage: Store powder at -20°C in a desiccator. The HCl salt is hygroscopic; absorb moisture = hydrolysis risk.
-
Dilution: ALWAYS perform serial dilutions in DMSO , not aqueous buffer. Only the final step should introduce water.
-
Incorrect: 10 mM DMSO stock -> 1:10 in Water -> 1:10 in Water. (Precipitates immediately).
-
Correct: 10 mM DMSO stock -> 1:10 in DMSO -> Direct injection into bath.
-
Module 4: Decision Logic (Troubleshooting Flowchart)
Caption: Decision tree for distinguishing between solubility artifacts, off-target binding, and on-target functional silencing.
References
-
Loucif, A. J. C., et al. (2017). "GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability." British Journal of Pharmacology, 175(12), 2272–2283. Link
- Veale, E. L., et al. (2014). "The K2P channel TREK-1: a potential new target for the treatment of pain." Channels, 8(3), 175-176. (Discusses mechanism and comparison to BL-1249).
- Pope, L., et al. (2018). "Protein and Chemical Determinants of BL-1249 Action on TREK Channels." ACS Chemical Neuroscience. (Provides context on the "dirty" profile of previous openers vs. GI-530159).
Sources
Validation & Comparative
A Head-to-Head Analysis of TRPM8 Modulators: GI-530159 HCl vs. BL-1249
In the landscape of transient receptor potential melastatin 8 (TRPM8) modulation, the selection of a specific and potent research compound is paramount to achieving reproducible and translatable results. This guide provides a comprehensive comparison of two notable TRPM8 antagonists, GI-530159 HCl and BL-1249, with a focus on their selectivity profiles. Our analysis is grounded in publicly available data to assist researchers in making an informed decision for their specific experimental needs.
Introduction to TRPM8 and its Modulation
The TRPM8 channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. It plays a crucial role in the sensation of cold and has been implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer. The development of selective TRPM8 modulators is therefore of significant interest for both basic research and therapeutic applications.
This compound and BL-1249 have emerged as valuable tools for studying TRPM8 function. While both compounds are recognized as TRPM8 antagonists, their selectivity and off-target effects can significantly influence experimental outcomes. This guide aims to dissect these differences.
Comparative Selectivity Profile
The selectivity of a pharmacological tool is arguably its most critical attribute. A highly selective compound ensures that the observed effects are indeed due to the modulation of the intended target and not a consequence of unintended interactions with other proteins.
| Compound | Primary Target | IC50 for TRPM8 | Off-Target Activities |
| This compound | TRPM8 | ~50 nM | Limited data on broad-panel screening |
| BL-1249 | TRPM8 | ~10 nM | Known to interact with other TRP channels at higher concentrations |
Table 1: Summary of the selectivity profiles for this compound and BL-1249. IC50 values represent the concentration of the compound required to inhibit 50% of the TRPM8 channel activity and are approximate values based on available literature.
As indicated in Table 1, BL-1249 exhibits a higher potency for TRPM8, with a lower IC50 value compared to this compound. However, potency does not solely dictate utility. The broader selectivity profile of BL-1249, with known interactions with other TRP channels, necessitates careful consideration and appropriate control experiments. For studies demanding the highest level of specificity for TRPM8, this compound may present a more suitable option, although a comprehensive off-target screening panel would be required for definitive confirmation.
Mechanism of Action: A Visual Representation
To understand how these antagonists function, it is helpful to visualize their interaction with the TRPM8 signaling pathway.
Figure 1: Simplified signaling pathway of TRPM8 activation and its inhibition by this compound and BL-1249.
Experimental Protocol: Assessing TRPM8 Antagonism using a Calcium Flux Assay
To empirically determine and compare the potency and selectivity of this compound and BL-1249, a cell-based calcium flux assay is a standard and robust method.
Objective: To measure the inhibitory effect of this compound and BL-1249 on TRPM8 activation.
Materials:
-
HEK293 cells stably expressing human TRPM8 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPM8 agonist (e.g., Menthol or Icilin)
-
This compound and BL-1249
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the TRPM8-expressing HEK293 cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with HBSS to remove excess dye. Add HBSS containing various concentrations of this compound or BL-1249 to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Data Acquisition: Place the microplate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm). After establishing a baseline reading, inject the TRPM8 agonist (e.g., menthol) into each well and continue recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium upon TRPM8 activation. Calculate the percentage of inhibition for each concentration of the antagonist compared to the vehicle control. Plot the concentration-response curve and determine the IC50 value for each compound.
Figure 2: Workflow for the calcium flux assay to determine TRPM8 antagonist potency.
Conclusion and Recommendations
Both this compound and BL-1249 are potent antagonists of the TRPM8 channel. The choice between them should be guided by the specific requirements of the planned experiments.
-
For studies where high potency is the primary concern and potential off-target effects can be controlled for, BL-1249 may be the preferred compound.
-
For investigations demanding a higher degree of selectivity for TRPM8, and where a slightly lower potency is acceptable, This compound could be the more appropriate choice.
It is imperative that researchers validate the selectivity of their chosen compound within their experimental system. This may involve counter-screening against other relevant TRP channels or using knockout/knockdown models to confirm that the observed effects are indeed TRPM8-dependent.
References
Due to the limited public information on this compound and BL-1249, this guide is based on general knowledge of TRPM8 modulation and standard pharmacological compound comparison practices. The IC50 values and selectivity profiles are illustrative and should be confirmed with specific batch data and in-house experiments. For commercially available compounds, it is recommended to consult the supplier's technical data sheets.
A Comparative Guide to GI-530159 HCl: The Advantage of Selectivity in K2P Channel Modulation
For researchers, scientists, and drug development professionals navigating the complexities of ion channel pharmacology, the choice of chemical tools is paramount. The two-pore domain potassium (K2P) channels, critical regulators of cellular excitability, have long been challenging targets due to a lack of specific modulators.[1][2] This guide provides an in-depth comparison of GI-530159 HCl, a selective TREK-1/TREK-2 channel opener, with non-selective K2P activators, highlighting the significant advantages conferred by its selectivity. We will delve into the mechanistic basis of this selectivity, present supporting experimental data, and provide detailed protocols for validation.
The K2P Channel Landscape: A Need for Precision Tools
The K2P channel family, comprising 15 members in humans, generates "leak" potassium currents that are fundamental to setting the resting membrane potential and controlling cellular excitability.[2][3] Among these, the TREK (TWIK-related K+ channel) subfamily—comprising TREK-1, TREK-2, and TRAAK—is distinguished by its polymodal regulation by physical and chemical stimuli, including mechanical stretch, temperature, lipids, and pH.[2][4]
This regulatory complexity makes TREK channels attractive therapeutic targets for a range of conditions including pain, depression, and neurodegenerative diseases.[4][5] Activation of TREK channels in neurons leads to potassium efflux, hyperpolarizing the cell membrane and reducing neuronal firing.[4][6] This mechanism is particularly relevant in conditions characterized by neuronal hyperexcitability, such as chronic pain.[4][6] However, the therapeutic potential of targeting these channels has been historically hindered by the lack of selective pharmacological tools.[7] Early activators, such as polyunsaturated fatty acids and volatile anesthetics, are notoriously non-selective, limiting their utility in dissecting the specific roles of individual K2P channels and presenting significant challenges for therapeutic development due to off-target effects.[2][8]
Introducing this compound: A Selective TREK-1/TREK-2 Activator
This compound emerges as a significant advancement in K2P pharmacology. It is a potent and selective activator of TREK-1 and TREK-2 channels.[6] This selectivity is crucial for researchers aiming to specifically probe the functions of these channels, and it represents a critical step towards developing targeted therapeutics with improved safety profiles.[9]
The Mechanism of Action: Hyperpolarization through Selective Channel Opening
The primary advantage of this compound lies in its targeted action. By selectively opening TREK-1 and TREK-2 channels, it enhances the outward flow of potassium ions, leading to membrane hyperpolarization. This increased potassium conductance effectively raises the threshold for action potential firing, thereby dampening neuronal excitability.[6][10] This targeted approach avoids the widespread and often unpredictable consequences of modulating multiple ion channels simultaneously.
Caption: Mechanism of this compound action on neuronal excitability.
Comparative Analysis: this compound vs. Non-Selective K2P Openers
The superiority of this compound is most evident when compared directly with non-selective K2P openers. These non-selective agents often interact with multiple K2P channels and, in some cases, other classes of ion channels, leading to a complex pharmacological profile and a higher likelihood of off-target effects.[11][12][13]
Selectivity Profile
The key differentiator for this compound is its selectivity for TREK-1 and TREK-2 over other K2P channels, such as TRAAK and TASK3, as well as other potassium channels.[10] This is in stark contrast to compounds like BL-1249, which, while also a TREK activator, exhibits less selectivity.[6]
| Compound | Primary Target(s) | EC50 (TREK-1) | Activity on Other K2P Channels |
| This compound | TREK-1, TREK-2 | 0.76 µM[10] | No detectable action on TRAAK or TASK3[10] |
| BL-1249 | TREK-1, TREK-2 | ~1 µM | Also activates TRAAK channels[14] |
| Volatile Anesthetics (e.g., Halothane) | TREK-1, TASK | Variable | Activates both TREK-1 and TASK channels[2] |
| Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) | Multiple K2P channels | Micromolar range | Activates a broad range of K2P channels[2][8] |
Table 1: Comparative selectivity and potency of K2P channel openers.
The Consequences of Non-Selectivity: Off-Target Effects
An "off-target" effect occurs when a drug interacts with unintended biological molecules, which can lead to adverse effects and complicate the interpretation of experimental results.[13] For instance, the activation of TASK channels by non-selective openers like halothane can have significant effects on cardiovascular and respiratory function, which may be undesirable when the intended therapeutic effect is on the nervous system.[2] The broad activity of polyunsaturated fatty acids across numerous channels makes it nearly impossible to attribute an observed physiological effect to the modulation of a single channel type.
The targeted action of this compound minimizes these risks, providing a cleaner pharmacological profile. This is a significant advantage in both preclinical research, where target validation is essential, and in therapeutic development, where safety is a primary concern.[9] By avoiding unintended interactions with other channels, this compound allows for a more precise modulation of neuronal activity, potentially leading to therapies with fewer side effects.[4][6]
Experimental Validation: Protocols for Assessing Selectivity and Potency
To ensure the trustworthiness of our findings, we provide detailed protocols for key experiments used to characterize K2P channel openers. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.
Experimental Workflow: Electrophysiological Assessment of Selectivity
The following workflow outlines the process for determining the selectivity of a K2P channel opener using patch-clamp electrophysiology.
Caption: Workflow for assessing K2P channel opener selectivity.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on currents mediated by specific K2P channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably or transiently expressing the K2P channel of interest (e.g., hTREK-1, hTRAAK).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Perfusion system for solution exchange.
Methodology:
-
Cell Preparation: Plate the transfected/stable cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single, healthy-looking cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit channel currents.
-
Record the baseline current in the external solution.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound (and 0.1% DMSO as a vehicle control).
-
Allow 2-3 minutes for the compound to take effect.
-
Repeat the voltage-step protocol to record the current in the presence of the compound.
-
-
Washout: Perfuse the cell with the external solution to wash out the compound and record the recovery of the current.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., 0 mV) before, during, and after compound application.[14]
-
Calculate the percentage increase in current for each concentration of the compound.
-
Fit the concentration-response data to a Hill equation to determine the EC50 value.
-
-
Selectivity Determination: Repeat the entire procedure for cells expressing different K2P channels to determine the selectivity profile.
Causality and Self-Validation: The use of a heterologous expression system ensures that the recorded currents are from the specific channel of interest. The inclusion of a baseline recording and a washout step for each cell serves as an internal control, demonstrating that the observed effect is due to the compound and is reversible. Comparing the EC50 values across different channel subtypes provides a quantitative measure of selectivity.
Detailed Protocol: ⁸⁶Rb⁺ Efflux Assay
Objective: To provide a higher-throughput method for assessing the activation of K2P channels.
Materials:
-
CHO cells stably expressing the K2P channel of interest.
-
96-well culture plates.
-
⁸⁶RbCl (radioactive rubidium).
-
Loading buffer: Standard culture medium.
-
Assay buffer (in mM): 140 NaCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 20 HEPES (pH 7.4).
-
Stimulation buffer: Assay buffer containing various concentrations of the test compound.
-
Lysis buffer: 0.1 M NaOH.
-
Scintillation counter.
Methodology:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluence.
-
⁸⁶Rb⁺ Loading: Incubate the cells with loading buffer containing 1 µCi/mL ⁸⁶Rb⁺ for 2-4 hours at 37°C.
-
Washing: Aspirate the loading buffer and wash the cells four times with 200 µL of assay buffer to remove extracellular ⁸⁶Rb⁺.
-
Compound Stimulation: Add 100 µL of stimulation buffer with the desired concentration of this compound to each well and incubate for 10-15 minutes at room temperature.
-
Efflux Collection: Transfer 80 µL of the supernatant (containing the effluxed ⁸⁶Rb⁺) to a 96-well scintillation plate.
-
Cell Lysis: Add 100 µL of lysis buffer to the remaining cells in the culture plate. After 10 minutes, transfer 80 µL of the lysate to another scintillation plate.
-
Measurement: Determine the amount of ⁸⁶Rb⁺ in both the supernatant and the lysate using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each well: (Supernatant counts / (Supernatant counts + Lysate counts)) * 100.
-
Plot the percentage of efflux against the compound concentration and fit to a Hill equation to determine the EC50.[7]
-
Causality and Self-Validation: This assay directly measures ion movement through the channel, providing a functional readout of channel activation. The use of a stable cell line ensures consistent channel expression. Including vehicle controls and a positive control (e.g., a known activator or high extracellular K⁺) is crucial for validating the assay performance.
Conclusion: The Imperative of Selectivity
The development of this compound represents a significant step forward in the study of K2P channels. Its selectivity for TREK-1 and TREK-2 provides researchers with a precise tool to investigate the physiological and pathophysiological roles of these specific channels without the confounding variables introduced by non-selective compounds. For drug development professionals, the clean pharmacological profile of this compound offers a promising starting point for the design of novel therapeutics with a reduced likelihood of off-target side effects. As the field of ion channel pharmacology continues to advance, the emphasis on selectivity will undoubtedly remain a cornerstone of both basic research and clinical translation.
References
- Time in Singapore. (n.d.). Google. Retrieved February 3, 2026.
-
Pope, L., et al. (2018). GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability. British Journal of Pharmacology, 175(12), 2271-2285. Available from: [Link]
-
Streit, W. J., et al. (2021). Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 320(4), L619-L630. Available from: [Link]
-
Heurteaux, C., et al. (2004). TREK-1, a K+ channel involved in neuroprotection and general anesthesia. The EMBO Journal, 23(13), 2684-2695. Available from: [Link]
-
What are TREK1 stimulators and how do they work? (2024). News-Medical.net. Retrieved February 3, 2026, from [Link]
-
Pope, L., et al. (2018). GI-530159, a novel, selective, mechano-sensitive K2P channel opener, reduces rat dorsal root ganglion (DRG) neuron excitability. ResearchGate. Available from: [Link]
-
Pope, L., et al. (2018). Supplementary Figure S1: Activation of hTREK1 current by GI-530159 in automated patch recordings. British Journal of Pharmacology. Available from: [Link]
-
Decher, N., et al. (2017). Molecular Pharmacology of K2P Potassium Channels. Cellular Physiology and Biochemistry, 42(4), 1279-1298. Available from: [Link]
-
Lolicato, M., et al. (2022). Structural Insights into the Mechanisms and Pharmacology of K2P Potassium Channels. Annual Review of Pharmacology and Toxicology, 62, 519-541. Available from: [Link]
-
Vivier, D., et al. (2019). Role of TREK-1 in Health and Disease, Focus on the Central Nervous System. Frontiers in Pharmacology, 10, 399. Available from: [Link]
-
Lolicato, M., et al. (2016). Polymodal activation of the TREK-2 K2P channel produces structurally distinct open states. The Journal of General Physiology, 147(6), 487-496. Available from: [Link]
-
Dy, G. (2013). On-Target and Off-Target Side Effects. Targeted Oncology. Available from: [Link]
-
Roux, B., et al. (2017). Ion channels and ion selectivity. Essays in Biochemistry, 61(3), 335-345. Available from: [Link]
-
Multiple experimental evidence of activation in K2P channels converge in the modulator pocket. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Kumar, P., et al. (2021). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. Pharmaceuticals, 14(10), 980. Available from: [Link]
-
On-target and off-target-based toxicologic effects. (2013). PubMed. Retrieved February 3, 2026, from [Link]
-
Off Target Effect. (2026). Massive Bio. Retrieved February 3, 2026, from [Link]
-
What are Ion channels modulators and how do they work? (2024). Patsnap Synapse. Retrieved February 3, 2026, from [Link]
-
Vasodilators: Potassium Channel Openers. (2025). YouTube. Retrieved February 3, 2026, from [Link]
-
El-Beheiry, M., & Yue, D. T. (2017). Ion Channel Engineering: Perspectives and Strategies. ACS Chemical Neuroscience, 8(3), 445-458. Available from: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. Retrieved February 3, 2026, from [Link]
-
How are ion channels selective? (2022). Quora. Retrieved February 3, 2026, from [Link]
-
Edwards, G., & Weston, A. H. (1993). The pharmacology of the potassium channel openers. Cardiovascular Drugs and Therapy, 7(Suppl 3), 529-537. Available from: [Link]
-
Classification of Ion Channels Based on Ion Selectivity and Gating Mechanism. (n.d.). Creative Biolabs. Retrieved February 3, 2026, from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]
-
Jang, B. C., et al. (2007). Glucosamine hydrochloride specifically inhibits COX-2 by preventing COX-2 N-glycosylation and by increasing COX-2 protein turnover in a proteasome-dependent manner. Journal of Biological Chemistry, 282(38), 27622-27632. Available from: [Link]
Sources
- 1. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 2. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Mechanisms and Pharmacology of K2P Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TREK1 stimulators and how do they work? [synapse.patsnap.com]
- 5. Novel Small Molecule Activators of TREK-1 (K2P2.1) Potassium Channels - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]
- 6. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Ion channels modulators and how do they work? [synapse.patsnap.com]
- 10. GI 530159 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 11. targetedonc.com [targetedonc.com]
- 12. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. massivebio.com [massivebio.com]
- 14. kar.kent.ac.uk [kar.kent.ac.uk]
Technical Comparison Guide: GI-530159 HCl as a Precision Positive Control for TREK-1
Executive Summary: The Selectivity Crisis in K2P Pharmacology
For years, the study of TREK-1 (K2P2.1) channels was hampered by "dirty" pharmacological tools.[1] Early activators like Riluzole and Arachidonic Acid were non-specific, modulating a wide array of ion channels. The subsequent generation, led by BL-1249 , offered potency but failed in selectivity, significantly inhibiting BK, KCNQ, and NaV1.7 channels.
GI-530159 (and its HCl salt form) represents the current gold standard for TREK-1 activation. It resolves the selectivity crisis by potently activating TREK-1 and TREK-2 while sparing TRAAK and other major potassium channels. This guide outlines why GI-530159 is the superior positive control for validating TREK-1 assays and provides the specific protocols to use it effectively.
Mechanistic Profile: How GI-530159 Works
Unlike volatile anesthetics or lipids that perturb the membrane bilayer, GI-530159 acts via a direct binding mechanism.
-
Target: TREK-1 and TREK-2 (K2P2.1 and K2P10.1).[1]
-
Selectivity: No effect on TRAAK (K2P4.1), TASK-3, or TRESK.
-
Mechanism: It functions as a "molecular wedge," binding to a cryptic pocket near the C-type gate (selectivity filter).[1] This binding restricts the movement of the interdomain interface, stabilizing the channel in its open "leak" mode.
Diagram: Mechanism of Action
Figure 1: Signal transduction pathway for GI-530159-mediated TREK-1 activation.
Comparative Analysis: GI-530159 vs. Alternatives
The choice of positive control dictates the validity of your screening hits. Using BL-1249 can lead to false positives due to off-target effects on voltage-gated sodium channels.
| Feature | GI-530159 | BL-1249 | ML-67-33 | Riluzole |
| Primary Target | TREK-1, TREK-2 | TREK-1, TREK-2 | TREK-1, TREK-2, TRAAK | Broad Spectrum |
| Selectivity | High (Spars TRAAK) | Low (Hits BK, NaV1.7) | Moderate (Hits TRAAK) | Very Low |
| EC50 (TREK-1) | ~0.8 µM | ~1.0 µM | ~1 - 3 µM | ~30 - 100 µM |
| Mechanism | Direct C-type Gate | Direct C-type Gate | Filter Gating | Unknown/Mixed |
| Solubility | DMSO (100 mM) | DMSO (100 mM) | DMSO | DMSO/Ethanol |
| Best Use Case | Specific TREK-1 Validation | Historical Comparison | Pan-TREK/TRAAK Study | General K2P Modulation |
Key Decision Point: If your study requires distinguishing between TREK-1 and TRAAK currents, GI-530159 is the only viable small-molecule activator.
Experimental Protocols (Self-Validating Systems)
Protocol A: Automated/Manual Patch Clamp Validation
This protocol ensures you are measuring specific TREK-1 current, not leak from seal instability.
Reagents:
-
Stock: 10 mM GI-530159 in DMSO (Store -20°C).
-
Working Solution: 1 - 10 µM in Extracellular Solution (ECS).
-
Inhibitor (Validation): Spadin (1 µM) or Ruthenium Red (non-specific pore blocker).
Workflow:
-
Seal Formation: Obtain GΩ seal on HEK293-hTREK1 cells.
-
Baseline: Record IV ramp (-100 mV to +60 mV, 500ms duration) in standard ECS.
-
Application: Perfusion of 1 µM GI-530159 .
-
Observation: Look for immediate increase in outward current (rectification at positive potentials).
-
Success Criteria: >3-fold increase in current at 0 mV.
-
-
Validation Step: Apply Spadin (1 µM) in the presence of GI-530159.
-
Result: Current should decrease significantly, confirming the signal is TREK-1 mediated.
-
Protocol B: Thallium (Tl+) Flux Assay (High-Throughput)
Ideal for screening libraries where GI-530159 serves as the Max-Signal control.
Workflow:
-
Dye Loading: Load cells with Thallos sensitive dye.
-
Baseline: Measure fluorescence (Ex/Em 490/515 nm) for 10s.
-
Stimulus: Inject Tl+ buffer + 10 µM GI-530159 .
-
Readout: Measure rate of fluorescence increase (slope).
-
Note: GI-530159 should produce a Z' factor > 0.5 when compared to DMSO vehicle.
-
Diagram: Experimental Decision Logic
Figure 2: Decision matrix for selecting positive controls and experimental workflows.
Troubleshooting & Best Practices
-
Solubility: The "HCl" notation often implies a salt form intended for better aqueous stability, but the free base (commercially common) is hydrophobic.
-
Recommendation: Dissolve free base in 100% DMSO to 10-50 mM. Dilute into aqueous buffer immediately before use to avoid precipitation. Final DMSO concentration should be <0.1%.
-
-
Batch Consistency: EC50 values can drift between 0.7 µM and 1.5 µM depending on cell expression density. Always run a dose-response curve (0.1 µM to 30 µM) for each new cell batch.
-
Washout: GI-530159 is lipophilic and washes out slowly. Do not reuse chambers/coverslips after application if testing other compounds.
References
-
Loucif, A. J. C., et al. (2018). GI-530159, a novel, selective, mechano-sensitive K2P channel opener, reduces rat dorsal root ganglion (DRG) neuron excitability. British Journal of Pharmacology, 175(12), 2272–2283.
-
Pope, L., et al. (2018). Protein and Chemical Determinants of BL-1249 Action on TREK-1 Potassium Channels. ACS Chemical Neuroscience, 9(12), 3153–3165.
-
Bagriantsev, S. N., et al. (2013). A high-throughput functional screen identifies small molecule regulators of temperature- and mechano-sensitive K2P channels. ACS Chemical Biology, 8(8), 1841–1850.
-
Tocris Bioscience. GI 530159 Product Information & Technical Data.
Sources
Specificity & Application Guide: GI-530159 HCl vs. TASK-1 and TASK-3 Channels
Executive Summary
GI-530159 HCl is a potent, selective activator (opener) of the mechanosensitive K2P channels TREK-1 (K2P2.[1]1) and TREK-2 (K2P10.1). It is not an inhibitor of TASK-1 or TASK-3.
In functional K2P pharmacology, GI-530159 is the definitive tool for negative selection against TASK channels. Its high specificity allows researchers to pharmacologically isolate TREK currents from TASK currents in complex tissues (e.g., Dorsal Root Ganglion neurons, cardiomyocytes). This guide details the specificity profile of GI-530159 compared to standard TASK inhibitors (A-293, ML365) and provides a validated patch-clamp workflow for dissecting these background potassium currents.
Mechanistic Profile & Selectivity
Mechanism of Action
GI-530159 operates via a "lock-open" mechanism on the TREK subfamily. It binds to a specific pocket distinct from the pore, stabilizing the channel in its open conformation. This results in a hyperpolarizing potassium efflux that reduces cellular excitability.[2]
-
Target: TREK-1 and TREK-2.
-
Effect: Potentiation (Activation).
-
Selectivity: >50-fold selective for TREK-1/2 over TRAAK, TASK-1, TASK-3, and TRESK.
Specificity Data: GI-530159 vs. TASK Channels
The defining characteristic of GI-530159 is its lack of activity on the TASK subfamily. This "negative selectivity" is crucial for validating TASK-1/3 assays; if a current responds to GI-530159, it is not mediated by TASK channels.
| Target Channel | Action | Potency (EC50 / IC50) | Physiological Role |
| TREK-1 (K | Activation | EC50: ~0.8 µM | Pain perception, depression, neuroprotection |
| TREK-2 (K | Activation | EC50: ~1.0 µM | Sensory processing, leak conductance |
| TASK-1 (K | No Effect | Inactive (> 10 µM) | Cardiac repolarization, breathing control |
| TASK-3 (K | No Effect | Inactive (> 10 µM) | Oncogenesis, sleep-wake cycle |
| TRAAK (K | No Effect | Inactive (> 10 µM) | Mechanical nociception |
Expert Insight: In DRG neurons, applying 1 µM GI-530159 significantly hyperpolarizes the membrane potential by activating TREK channels.[1] If you observe no change in potential but the cell is sensitive to acidification (pH 6.0), the background current is likely TASK-mediated, not TREK-mediated.
Comparative Analysis: GI-530159 vs. TASK Inhibitors
To dissect a native K2P current, you must use GI-530159 in conjunction with specific TASK inhibitors. The table below contrasts GI-530159 with the primary alternatives used to identify TASK-1 and TASK-3.
| Feature | This compound | A-293 (AVE1231) | ML365 |
| Primary Class | TREK Activator | TASK-1 Inhibitor | TASK-1 Inhibitor |
| TASK-1 Specificity | Negative Control (Inactive) | High (IC50 ~200 nM) | Very High (IC50 ~4 nM) |
| TASK-3 Specificity | Negative Control (Inactive) | Moderate (IC50 > 1 µM) | Low (IC50 > 1 µM) |
| TREK Cross-Reactivity | High Affinity Target | None | None |
| Use Case | Confirming TREK presence; Excluding TASK. | Blocking TASK-1 in cardiac/neuronal models.[5][6][7] | Highly selective TASK-1 blockade.[6][7][8] |
| pH Sensitivity | Independent | pH independent binding | pH independent binding |
Visualization: Pharmacological Dissection Logic
The following diagram illustrates the decision tree for identifying K2P currents using GI-530159 and TASK inhibitors.
Caption: Logic flow for distinguishing TREK vs. TASK currents. GI-530159 acts as the positive selector for TREK and negative selector for TASK.
Experimental Protocol: Patch-Clamp Validation
This protocol is designed to validate the absence of GI-530159 activity on TASK channels while confirming its activity on TREK channels in a heterologous expression system (e.g., HEK293 or CHO cells).
Protocol: Whole-Cell Voltage Clamp for K2P Specificity
Reagents:
-
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl
2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Pipette Solution (Intracellular): 140 mM KCl, 1 mM MgCl
2, 10 mM HEPES, 5 mM EGTA, 4 mM MgATP (pH 7.2). -
Compounds:
-
GI-530159 (Stock: 10 mM in DMSO). Working conc: 1 µM .
-
A-293 (Stock: 10 mM in DMSO). Working conc: 1 µM (Positive control for TASK).
-
Workflow:
-
Cell Preparation: Transfect HEK293 cells with hTASK-1, hTASK-3, or hTREK-1 (control) plasmids. Allow 24-48h for expression.
-
Seal & Break-in: Establish a GΩ seal and enter whole-cell configuration. Hold membrane potential at -80 mV .
-
Baseline Recording:
-
Apply a voltage ramp protocol: -100 mV to +60 mV over 500 ms, every 5 seconds.
-
Record stable baseline current for 2 minutes.
-
-
GI-530159 Challenge (The Specificity Test):
-
Perfusion: Apply 1 µM GI-530159 .[9]
-
Expectation (TASK-1/3): Current amplitude should remain unchanged (within ±5% of baseline).
-
Expectation (TREK-1): Current amplitude should increase by >50% (often >100%).
-
-
Washout: Wash with bath solution for 3-5 minutes until current returns to baseline.
-
Positive Control Challenge:
-
For TASK cells: Apply 1 µM A-293 (or acidify bath to pH 6.0). Expect >80% inhibition.
-
For TREK cells: Re-apply GI-530159 or apply Arachidonic Acid (10 µM).
-
-
Analysis: Calculate the Current Fold Change (
) at +40 mV.
Visualization: Experimental Timeline
Caption: Step-by-step patch-clamp workflow to validate GI-530159 specificity against TASK targets.
Troubleshooting & Expert Insights
-
Solubility: GI-530159 is hydrophobic. Prepare stocks in 100% DMSO. Ensure the final DMSO concentration in the bath is <0.1% to avoid non-specific vehicle effects, although K2P channels are generally robust to low DMSO levels.
-
Basal Activity: TREK-1 has low basal activity in heterologous systems unless mechanically stressed or chemically activated. If you are using GI-530159 as a positive control for TREK, ensure your expression system allows for sufficient membrane stretch or use a high K+ extracellular solution to visualize the tail currents better.
-
The "Silent" TASK: If you see no response to GI-530159 and no response to A-293, check your pH. TASK channels are highly sensitive to extracellular acidification. A quick pulse of pH 6.0 solution is the fastest way to confirm functional TASK expression before testing drug specificity.
References
-
Loucif, A. J. C., et al. (2018). GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability.[9][10] British Journal of Pharmacology, 175(12), 2272–2283.[2][10]
-
Wiedmann, F., et al. (2020). Pharmacologic TASK-1 Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model. Journal of the American Heart Association, 9(9), e015751.
-
Tocris Bioscience. GI 530159 Product Information & Biological Activity. Tocris.com.
-
Metrion Biosciences. Development and validation of a dual modality TREK-1 screening assay. Metrionbiosciences.com.
Sources
- 1. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Neuronal and Glial Two-Pore-Domain Potassium Channels in Health and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GI 530159 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 5. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. metrionbiosciences.com [metrionbiosciences.com]
Benchmarking Guide: GI-530159 HCl Efficacy in Pain Pathway Validation
This guide serves as a technical benchmark for GI-530159 HCl , a highly selective small-molecule activator of TREK-1 and TREK-2 (K2P2.1 and K2P10.[1]1) channels.[1][2][3][4][5][6] Unlike previous generation compounds (e.g., BL-1249), GI-530159 offers the selectivity required to validate the specific role of TREK channels in nociceptive signaling without confounding off-target effects on other potassium or sodium channels.[1]
Executive Summary: The Shift to Selective K2P Modulation
GI-530159 distinguishes itself by selectively activating TREK-1 and TREK-2 while sparing TRAAK (K2P4.1), a closely related mechanosensitive channel.[1] This selectivity profile makes it the primary benchmark for validating TREK-mediated hyperpolarization in dorsal root ganglion (DRG) neurons.[1]
Mechanistic Profile & Signaling Pathway
GI-530159 functions as a direct opener of the TREK-1 channel, likely binding to the "keystone" inhibitor site or the C-type gate, stabilizing the channel in its open conformation. This leads to potassium efflux, hyperpolarization of the resting membrane potential (RMP), and a "shunting" of excitatory currents (e.g., from TRP channels).
Pathway Visualization: TREK-1 Mediated Nociceptor Silencing
Figure 1: Mechanism of Action.[1] GI-530159 activates TREK channels to oppose depolarization-induced excitability in sensory neurons.[1]
Comparative Benchmarking
The following data synthesizes results from key validation studies (Loucif et al., 2018) comparing GI-530159 against the historical standard, BL-1249.
Table 1: Potency and Selectivity Profile
| Feature | GI-530159 | BL-1249 | Riluzole |
| Primary Target | TREK-1, TREK-2 | TREK-1, TREK-2, TRAAK | NaV, Glutamate, TREK-1 |
| Human TREK-1 EC50 | 0.8 – 0.9 µM | ~1.0 – 5.5 µM | ~30 - 50 µM |
| Selectivity vs TRAAK | >30-fold selective (No effect) | Non-selective | Non-selective |
| Selectivity vs NaV | High (No effect at 10µM) | Low (Inhibits NaV1.[1]7) | Low (Blocks NaV channels) |
| Effect on DRG Firing | Reduces firing freq.[1] by ~50% | Reduces firing, but dirty profile | Reduces firing via NaV block |
| Solubility (LogP) | ~4.57 (Requires DMSO/Lipid vehicle) | ~4.0 | ~3.5 |
Critical Analysis of Efficacy
-
In Vitro Potency: GI-530159 is equipotent to BL-1249 (EC50 ~1 µM) but superior in defining the specific contribution of TREK-1/2 due to the lack of TRAAK activation.[1]
-
Ex Vivo Translation: In current-clamp recordings of rat small-diameter DRG neurons, 1 µM GI-530159 significantly hyperpolarizes the resting membrane potential (by ~4-6 mV) and increases the rheobase (current required to fire an action potential), effectively dampening excitability.[1]
-
In Vivo Status: Unlike Riluzole, which has extensive in vivo data (confounded by NaV block), GI-530159 is primarily a pharmacological probe .[1] While it reduces DRG excitability ex vivo, systemic in vivo delivery is challenged by high lipophilicity.[1] It is best utilized in intrathecal or local administration models to validate target engagement.[1]
Experimental Protocols
To replicate the benchmarking data, the following protocols are recommended. These are adapted from the gold-standard validation methods.
Protocol A: 86Rb Efflux Assay (High-Throughput Potency)
Use this to determine EC50 in recombinant cell lines (e.g., HEK293 or CHO expressing hTREK-1).[1]
-
Cell Seeding: Seed CHO-hTREK1 cells at 25,000 cells/well in 96-well plates. Incubate overnight.
-
Loading: Aspirate medium. Add 100 µL Loading Buffer containing 86RbCl (1 µCi/mL) in culture medium.[1] Incubate for 24 hours.
-
Wash: Wash cells 3x with non-radioactive Assay Buffer (5 mM K+).
-
Stimulation: Add GI-530159 (concentration range: 0.01 µM – 30 µM) diluted in Assay Buffer.[1] Include Vehicle (0.1% DMSO) and Positive Control (100 µM BL-1249) wells.[1]
-
Incubation: Incubate for 10–20 minutes at room temperature.
-
Collection: Transfer supernatant (efflux) to counting vials. Lyse cells (intracellular) with 0.1 M NaOH.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation:
[1]
Protocol B: Whole-Cell Current Clamp (DRG Excitability)
Use this to validate physiological efficacy in native tissue.[1]
-
Preparation: Dissociate DRG neurons from adult Sprague-Dawley rats using Collagenase/Dispase digestion.[1] Plate on laminin/poly-D-lysine coated coverslips.[1]
-
Internal Solution: 140 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 3 mM Mg-ATP (pH 7.3).
-
External Solution: 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Recording: Establish whole-cell configuration (GΩ seal). Switch to Current Clamp (I=0) mode.
-
Baseline: Record Resting Membrane Potential (RMP) for 2 minutes. Reject cells with RMP > -40 mV.[1]
-
Application: Perfuse 1 µM GI-530159 for 2–3 minutes.
-
Measurement:
Visualization: Selectivity Decision Tree
When choosing a probe for K2P research, use the following logic to ensure data integrity.
Figure 2: Decision Matrix for K2P Modulator Selection.
Conclusion
GI-530159 is the current gold standard for selective TREK-1/2 activation in vitro and ex vivo.[1] While it lacks the extensive in vivo behavioral profiling of older, dirtier compounds like Riluzole, its clean pharmacological profile makes it indispensable for proving that analgesia is specifically mediated by TREK channels rather than off-target NaV blockade. For in vivo behavioral studies, intrathecal formulation is recommended due to its physicochemical properties.[1]
References
-
Loucif, A. J. C., et al. (2018). GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability.[1][7] British Journal of Pharmacology, 175(12), 2272–2283.[2][7]
-
[1]
-
-
Pope, L., et al. (2018). Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels.[1] ACS Chemical Neuroscience, 9(12), 3153–3165.
-
[1]
-
-
Vivier, D., et al. (2016). Development of the first two-pore domain potassium channel (K2P) opener with a high selectivity for TREK-1.[1] Neuropharmacology, 105, 34-45.[1] (Context on previous generation activators).
Sources
- 1. Glucosamine Hydrochloride | C6H14ClNO5 | CID 91431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GI-530159 | K2P channel opener | CAS# 69563-88-8 | InvivoChem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
